molecular formula C17H22F6N2O6 B13614945 benzyl(2S)-2,6-diaminohexanoate,bis(trifluoroaceticacid)

benzyl(2S)-2,6-diaminohexanoate,bis(trifluoroaceticacid)

Cat. No.: B13614945
M. Wt: 464.4 g/mol
InChI Key: ZJELHKOWANMKOV-LTCKWSDVSA-N
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Description

Benzyl(2S)-2,6-diaminohexanoate,bis(trifluoroaceticacid) is a compound that combines benzyl and lysine derivatives with trifluoroacetic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl(2S)-2,6-diaminohexanoate,bis(trifluoroaceticacid) typically involves the reaction of benzyl alcohol with (2S)-2,6-diaminohexanoic acid in the presence of trifluoroacetic acid. The reaction conditions often include a controlled temperature and pH to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to maintain consistent reaction conditions. The use of high-purity reagents and solvents is crucial to achieve the desired product quality. Additionally, purification steps such as crystallization or chromatography may be employed to isolate the compound.

Chemical Reactions Analysis

Types of Reactions

Benzyl(2S)-2,6-diaminohexanoate,bis(trifluoroaceticacid) can undergo various chemical reactions, including:

    Oxidation: The benzyl group can be oxidized to form benzaldehyde or benzoic acid.

    Reduction: The compound can be reduced to form benzyl alcohol and lysine derivatives.

    Substitution: The amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Benzaldehyde, benzoic acid.

    Reduction: Benzyl alcohol, lysine derivatives.

    Substitution: Various substituted benzyl and lysine derivatives.

Scientific Research Applications

Benzyl(2S)-2,6-diaminohexanoate,bis(trifluoroaceticacid) has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Studied for its potential role in enzyme inhibition and protein modification.

    Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of benzyl(2S)-2,6-diaminohexanoate,bis(trifluoroaceticacid) involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or modifying the enzyme structure. Additionally, it can interact with cellular pathways involved in cell growth and apoptosis, leading to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Benzyl alcohol: A simpler compound with similar benzyl group but lacks the lysine and trifluoroacetic acid components.

    Lysine derivatives: Compounds that contain the lysine structure but do not have the benzyl or trifluoroacetic acid groups.

    Trifluoroacetic acid derivatives: Compounds that include trifluoroacetic acid but lack the benzyl and lysine components.

Uniqueness

Benzyl(2S)-2,6-diaminohexanoate,bis(trifluoroaceticacid) is unique due to its combination of benzyl, lysine, and trifluoroacetic acid components

Properties

Molecular Formula

C17H22F6N2O6

Molecular Weight

464.4 g/mol

IUPAC Name

benzyl (2S)-2,6-diaminohexanoate;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C13H20N2O2.2C2HF3O2/c14-9-5-4-8-12(15)13(16)17-10-11-6-2-1-3-7-11;2*3-2(4,5)1(6)7/h1-3,6-7,12H,4-5,8-10,14-15H2;2*(H,6,7)/t12-;;/m0../s1

InChI Key

ZJELHKOWANMKOV-LTCKWSDVSA-N

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)[C@H](CCCCN)N.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C(CCCCN)N.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O

Origin of Product

United States

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